4-(Chlorodifluoromethoxy)biphenyl
Overview
Description
4-(Chlorodifluoromethoxy)biphenyl, also known as Oxyfluorfen, is a chemical compound with the molecular formula C13H9ClF2O and a molecular weight of 254.66 g/mol. It belongs to the chemical class of diphenylethers and is commonly used as a herbicide. The compound is characterized by the presence of a chlorodifluoromethoxy group attached to a biphenyl structure.
Mechanism of Action
Target of Action
It is often the case that such compounds interact with specific proteins or enzymes within the body, altering their function and leading to various effects .
Mode of Action
Typically, such compounds would bind to their target proteins or enzymes, modulating their activity and leading to downstream effects .
Biochemical Pathways
It is common for such compounds to influence a variety of biochemical pathways, depending on their specific targets and mode of action .
Pharmacokinetics
These properties greatly influence the bioavailability of a compound, determining how much of the administered dose reaches its intended targets .
Result of Action
Typically, the effects of such compounds would depend on their specific targets and mode of action .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound like 4-(Chlorodifluoromethoxy)biphenyl. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time .
Biochemical Analysis
Biochemical Properties
4-(Chlorodifluoromethoxy)biphenyl plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids. These interactions can result in the modulation of enzyme activity, protein function, and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with nuclear receptors and transcription factors, leading to alterations in cellular function and metabolism.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux of these pathways can be influenced by factors such as enzyme expression levels, availability of cofactors, and presence of other substrates. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorodifluoromethoxy)biphenyl can be achieved through various methods. One common approach involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration using a mixed acid to produce 4-(Chlorodifluoromethoxy)nitrobenzene. Finally, hydrogenation reduction of the nitro compound yields 4-(Chlorodifluoromethoxy)aniline, which can be further processed to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorodifluoromethoxy)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the biphenyl structure.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly involving the chlorodifluoromethoxy group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce corresponding carboxylic acids.
Scientific Research Applications
4-(Chlorodifluoromethoxy)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)biphenyl
- 4-(Difluoromethoxy)biphenyl
- 4-(Chloromethoxy)biphenyl
Uniqueness
4-(Chlorodifluoromethoxy)biphenyl is unique due to the presence of both chlorine and fluorine atoms in the methoxy group, which imparts distinct chemical and physical properties. This combination enhances its herbicidal activity and makes it a valuable compound in agrochemical applications.
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQHSAGYYKBGAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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